molecular formula C11H10BrF2NO2 B13967723 (4-Bromo-2,6-difluorophenyl)(morpholino)methanone

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone

Cat. No.: B13967723
M. Wt: 306.10 g/mol
InChI Key: GPWXPZAYIMLCAI-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H10BrF2NO2 It is characterized by the presence of a bromine atom, two fluorine atoms, and a morpholino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-difluorophenyl)(morpholino)methanone typically involves the reaction of 4-bromo-2,6-difluoroaniline with morpholine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures, followed by purification through column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-difluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The morpholino group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms attached to a phenyl ring, linked to a morpholino group via a methanone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent.

The molecular formula of this compound is C₁₁H₁₀BrF₂NO₂, with a molar mass of approximately 306.1 g/mol. The presence of halogen substituents (bromine and fluorine) significantly influences its chemical reactivity and biological interactions, making it a candidate for further pharmacological studies.

Research indicates that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation. Specifically, these compounds have been shown to interact with epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers. The halogenated structure may enhance binding affinity through halogen bonding interactions, potentially improving selectivity and potency against specific biological targets.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell lines such as HeLa cells. The observed effects include:

  • Inhibition of Cell Proliferation : Compounds in this class have been shown to reduce the proliferation of cancer cells.
  • Impact on Microtubulin Dynamics : These compounds disrupt microtubule assembly, leading to mitotic arrest and eventual cell death in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications to the compound's structure can lead to variations in potency and selectivity against different biological targets. For instance, the introduction of different halogen or functional groups may enhance or diminish its biological effects .

Case Studies and Research Findings

  • In Vitro Studies : A study on related morpholine derivatives indicated that certain modifications could significantly enhance their analgesic and anti-inflammatory activities . The findings suggest that structural adjustments can lead to improved therapeutic profiles.
  • Mechanistic Insights : In HeLa cell models, analogues of rigidin were shown to maintain antiproliferative activity while affecting microtubule dynamics—a critical aspect of cell division—demonstrating the potential for similar mechanisms in this compound .

Comparative Analysis

The following table summarizes structurally related compounds and their unique features:

Compound NameStructureUnique Features
4-Bromo-2,6-dichlorophenyl(morpholino)methanoneStructureContains chlorine instead of fluorine; potential for different biological activity.
4-Bromo-3-nitrophenyl(morpholino)methanoneStructureNitro group may enhance reactivity; studied for different therapeutic applications.
4-Fluoro-2,6-difluorophenyl(morpholino)methanoneStructureLacks bromine; different electronic properties affecting reactivity and biological activity.

Properties

IUPAC Name

(4-bromo-2,6-difluorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO2/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWXPZAYIMLCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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